molecular formula C16H19FN6O2 B2639554 N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine CAS No. 713126-62-6

N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2639554
CAS No.: 713126-62-6
M. Wt: 346.366
InChI Key: RDUDSRAENRJKHZ-UHFFFAOYSA-N
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Description

N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a methylpiperidinyl group, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the pyrimidine core.

    Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group is attached through a reductive amination reaction, where the pyrimidine core reacts with a methylpiperidine derivative in the presence of a reducing agent.

    Nitration: The final step involves the nitration of the pyrimidine core to introduce the nitro group, typically using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom in the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N4-(2-chlorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N4-(2-bromophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    N4-(2-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-N-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O2/c1-10-5-4-8-22(9-10)16-20-14(18)13(23(24)25)15(21-16)19-12-7-3-2-6-11(12)17/h2-3,6-7,10H,4-5,8-9H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUDSRAENRJKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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